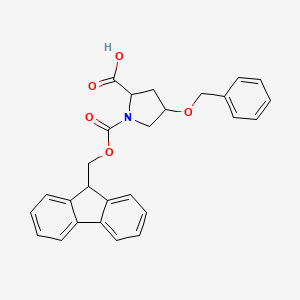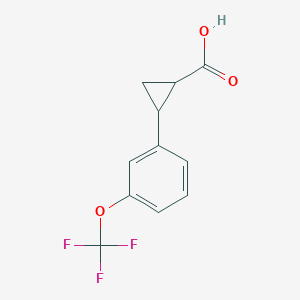
(4S)-1-Fmoc-4-benzyloxy-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-1-Fmoc-4-benzyloxy-L-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a benzyloxy substituent on the proline ring. This modification enhances its utility in peptide synthesis and other chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-Fmoc-4-benzyloxy-L-proline typically involves the following steps:
Protection of the Proline Amino Group: The amino group of L-proline is protected using the Fmoc group. This is achieved by reacting L-proline with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Benzyloxy Group: The hydroxyl group is introduced at the 4-position of the proline ring through a nucleophilic substitution reaction. This involves the reaction of the protected proline with benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-1-Fmoc-4-benzyloxy-L-proline undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The Fmoc group can be removed through hydrogenation.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Deprotected proline derivatives.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4S)-1-Fmoc-4-benzyloxy-L-proline has numerous applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in the study of protein structure and function.
Medicine: It serves as a building block for the development of pharmaceuticals.
Industry: The compound is employed in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of (4S)-1-Fmoc-4-benzyloxy-L-proline involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The benzyloxy group can participate in various chemical reactions, allowing for the introduction of additional functional groups. The compound’s molecular targets and pathways are primarily related to its incorporation into peptides and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-1-Fmoc-4-hydroxy-L-proline: Similar structure but with a hydroxyl group instead of a benzyloxy group.
(4S)-1-Fmoc-4-methoxy-L-proline: Contains a methoxy group instead of a benzyloxy group.
(4S)-1-Fmoc-4-phenoxy-L-proline: Features a phenoxy group in place of the benzyloxy group.
Uniqueness
(4S)-1-Fmoc-4-benzyloxy-L-proline is unique due to the presence of the benzyloxy group, which provides distinct chemical reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the benzyloxy group can be selectively modified.
Propriétés
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c29-26(30)25-14-19(32-16-18-8-2-1-3-9-18)15-28(25)27(31)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFMHBUVVWZBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-deuterio-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione](/img/structure/B15127238.png)
![4-Hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one](/img/structure/B15127248.png)


![sodium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15127268.png)
![rac-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis](/img/structure/B15127273.png)
![2,6-diamino-N-{5-amino-1-[(1-{[1-({5-amino-1-[(5-amino-1-{[1-({1-[(5-amino-1-carbamoylpentyl)carbamoyl]-2,2-diphenylethyl}carbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}pentyl)carbamoyl]pentyl}carbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-2-(1H-indol-3-yl)ethyl)carbamoyl]pentyl}hexanamide](/img/structure/B15127279.png)
![(8,8-Dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate](/img/structure/B15127284.png)
![5-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B15127297.png)
![2-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid](/img/structure/B15127300.png)
![2-[3-hydroxy-4,4,10,13-tetramethyl-17-(6-methylheptan-2-yl)-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid](/img/structure/B15127307.png)


